2-Methyl-3-(trifluoromethyl)benzonitrile
Overview
Description
2-Methyl-3-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C9H6F3N and its molecular weight is 185.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyst in Organic Synthesis
- Trifluoromethylation of Aromatic Compounds: Methyltrioxorhenium acts as a catalyst for the direct electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds using hypervalent iodine reagents. This method forms products in up to 77% yield and involves radical species (Mejía & Togni, 2012).
Synthetic Chemistry Applications
- Synthesis of Androgen Receptor Antagonists: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile was synthesized from 4-amino-2-(trifluoromethyl)benzonitrile and carbon disulfide as part of the synthesis process for MDV3100, an androgen receptor antagonist (Li Zhi-yu, 2012).
- Electrolyte Additive in Lithium Ion Batteries: 4-(Trifluoromethyl)-benzonitrile is used as a novel electrolyte additive for LiNi0.5Mn1.5O4 cathode of high voltage lithium-ion batteries, enhancing cyclic stability and capacity retention (Huang et al., 2014).
In Medicinal Chemistry
- Anti-Cancer Properties: Palladium(ii) complexes synthesized using bis(benzonitrile)dichloropalladium(ii) showed anti-cancer properties, with in vitro studies demonstrating higher sensitivity in certain human breast cancer cell lines compared to cisplatin (Zafar et al., 2019).
Advanced Material Applications
- Improving Polymer Solar Cells: A perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), was used as an additive in polymer solar cells, leading to increased power conversion efficiency due to enhanced short-circuit current and fill factor (Jeong et al., 2011).
Photoreactions and Photoredox Catalysis
- Photochemical Reactions: Studies on the photochemical addition of 2,2,2-trifluoroethanol to benzonitrile revealed the formation of four addition products and proposed a mechanism involving a 6-cyanobicyclo[3.1.0]hex-3-en-2-yl cation (Foster et al., 1998).
Molecular Imaging
- Synthesis of Radioligands for PET Imaging: Novel radioligands based on 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 5 were developed, with high specificity in brain regions (Shimoda et al., 2016).
Safety and Hazards
“2-Methyl-3-(trifluoromethyl)benzonitrile” is considered hazardous. It is toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if swallowed or if inhaled . Safety measures include avoiding dust formation, using only under a chemical fume hood, not breathing dust, vapor, mist, gas, not ingesting, and seeking immediate medical assistance if swallowed .
Mechanism of Action
Target of Action
Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl group (-cf3) can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-3-(trifluoromethyl)benzonitrile . These factors can include temperature, pH, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
2-Methyl-3-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in this compound can influence the binding affinity and specificity of enzymes, potentially acting as an inhibitor or activator. For instance, it has been observed that compounds with trifluoromethyl groups can enhance the potency of enzyme inhibitors by stabilizing the enzyme-inhibitor complex through hydrogen bonding interactions . This property makes this compound a valuable tool in studying enzyme kinetics and inhibition mechanisms.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis . Additionally, this compound can impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The trifluoromethyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the protein-ligand complex . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding site. Additionally, this compound can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under ambient conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage range to achieve the desired effects while minimizing toxicity in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects on different tissues and organs.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGUSYYIWFJFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381197 | |
Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-02-7 | |
Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261952-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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